2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Overview
Description
The compound “2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are used as anticancer agents . It has also been associated with anti-proliferative activity and treatment of several special hematological malignancies .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of new Pyrrolo[2,3-d]pyrimidine derivatives and their inhibitory activity against SFK enzymes such as Fyn, Lyn, Hck, and c-Src .Molecular Structure Analysis
The molecular structure of the compound is characterized by a pyrrolo[2,3-d]pyrimidine core . The compound has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activity against LPS-induced NO production in RAW264.7 macrophages . It has also been found to inhibit cytokines secretion of macrophages through suppressing TLR4/p38 signaling pathway .Physical and Chemical Properties Analysis
The compound has a molecular weight of 148.17 g/mol, and its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : A study by Khashi, Davoodnia, and Rao Lingam (2015) discusses the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, demonstrating a method for creating complex chemical structures from this compound (Khashi, Davoodnia, & Rao Lingam, 2015).
One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one : Kanamarlapudi et al. (2007) presented an efficient and environmentally benign synthesis method for related compounds, illustrating the potential for sustainable production of similar chemical structures (Kanamarlapudi et al., 2007).
Medicinal and Biological Research
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Gangjee et al. (2000) designed a compound structurally related to 2-amino-4-methylpyrrolo[2,3-d]pyrimidine as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing its potential as an antitumor agent (Gangjee et al., 2000).
Synthesis of Classical and Nonclassical Antifolate Inhibitors : Gangjee, Lin, Kisliuk, and McGuire (2005) synthesized novel classical antifolates, derived from 2-amino-4-oxo-5-methylpyrrolo[2,3-d]pyrimidine, demonstrating their antitumor properties and inhibitory activity against DHFR and TS (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Pyrrolo-C as a Fluorescent Probe for RNA : Tinsley and Walter (2006) explored the use of Pyrrolo-C, a fluorescent analog of cytidine derived from 2-amino-4-methylpyrrolo[2,3-d]pyrimidine, as a probe for studying RNA structure and dynamics, highlighting its potential in molecular biology research (Tinsley & Walter, 2006).
Mechanism of Action
Target of Action
Similar compounds, such as 7-deazaadenine derivatives, have been reported to show anti-inflammatory, antifungal, and antibacterial activities . They are also known to be selective A1-adenosine receptor antagonists .
Mode of Action
It can be inferred from the related compounds that they might interact with their targets, leading to changes that result in their anti-inflammatory, antifungal, and antibacterial effects .
Biochemical Pathways
Based on the known activities of related compounds, it can be inferred that this compound may affect pathways related to inflammation, fungal infections, and bacterial infections .
Result of Action
Related compounds have been reported to possess significant anti-hiv, antitumor, antimicrobial, and antiangiogenic activities .
Biochemical Analysis
Biochemical Properties
The compound 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a key enzyme involved in cell cycle regulation . This interaction is believed to be due to the compound’s ability to fit into the active site of the enzyme, forming essential hydrogen bonds .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines . It has been found to exert cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. The compound fits into the active site of CDK2, forming essential hydrogen bonds . This interaction leads to the inhibition of the enzyme, thereby altering cell cycle progression .
Dosage Effects in Animal Models
For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to induce tumor regression in MV4-11 xenografts in a nude-mouse model .
Properties
IUPAC Name |
2-amino-3-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-6(12)5-4(2-3-9-5)10-7(11)8/h2-3,9H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCZWUCLYHUJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CN2)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441338 | |
Record name | 2-Amino-3-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151587-61-0 | |
Record name | 2-Amino-3-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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